4-(5-硝基吡啶-2-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

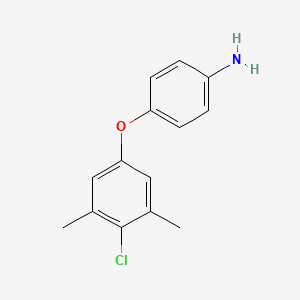

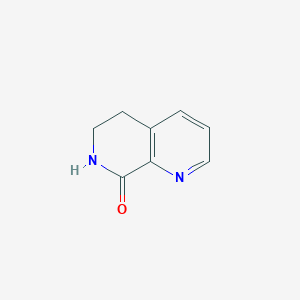

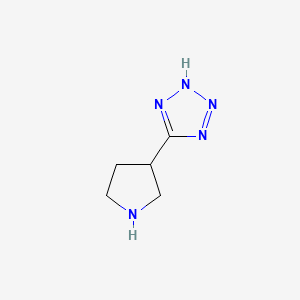

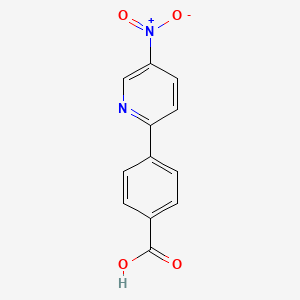

4-(5-Nitropyridin-2-yl)benzoic acid is a compound that can be inferred to have a nitro group attached to a pyridine ring and a benzoic acid moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer certain aspects of the compound .

Synthesis Analysis

The synthesis of compounds similar to 4-(5-Nitropyridin-2-yl)benzoic acid often involves multistep reactions that may include nitration, amidation, and other functional group transformations. For instance, the synthesis of heterocyclic scaffolds from 4-chloro-2-fluoro-5-nitrobenzoic acid involves immobilization on a solid support, substitution reactions, and cyclization steps . Although the exact synthesis route for 4-(5-Nitropyridin-2-yl)benzoic acid is not provided, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds with nitro groups and benzoic acid moieties has been studied using X-ray crystallography. For example, the structures of 4-nitro-2-benzoylbenzoic acid and 5-nitro-2-benzoylbenzoic acid have been determined, showing that the nitro groups are essentially in the plane of the ring and that these compounds form H-bonded dimers . This information suggests that 4-(5-Nitropyridin-2-yl)benzoic acid may also exhibit planarity between the nitro group and the aromatic ring, as well as the potential for hydrogen bonding.

Chemical Reactions Analysis

The reactivity of nitro-containing benzoic acids can be quite diverse. For example, the nitro group can undergo reduction reactions, and the carboxylic acid functionality can participate in the formation of amides or esters . The presence of a pyridine ring in 4-(5-Nitropyridin-2-yl)benzoic acid could introduce additional reactivity, such as nucleophilic substitution at the pyridine nitrogen.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted benzoic acids are influenced by their molecular structure. The planarity of the nitro group and its orientation relative to the aromatic ring can affect the compound's density and solubility . The presence of hydrogen bonding can also influence the melting point and boiling point. While the exact properties of 4-(5-Nitropyridin-2-yl)benzoic acid are not detailed in the provided papers, it is likely that it shares some characteristics with the compounds studied, such as the formation of hydrogen-bonded dimers and specific solubility behavior in organic solvents.

科学研究应用

晶体学和固态质子转移:Seaton等人(2013年)在“CrystEngComm”中的研究集中在4-苯基吡啶和取代苯甲酸之间形成的多组分晶体上。这项研究提供了关于化学和结构因素对晶体形成中组分之间氢位置的影响的见解,这对于理解晶体学和固态化学中的4-(5-硝基吡啶-2-基)苯甲酸(Seaton, Munshi, Williams, & Scowen, 2013)可能是相关的。

光亲和标记和光解:Branchini等人(1992年)在“标记化合物和放射药物”杂志中讨论了三氚标记的芳基叠氮光亲和标记试剂的合成,这与理解硝基吡啶-苯甲酸衍生物在光化学中的作用以及它们在标记和追踪研究中的潜在应用(Branchini, Adams, Egan, & Murtiashaw, 1992)相关。

光电应用:Periyasamy,Jebas和Thailampillai(2007年)在“材料通报”中合成了一种新的晶体,由2-氨基吡啶盐对硝基苯甲酸形成,这在结构上与4-(5-硝基吡啶-2-基)苯甲酸相关。这项研究对于理解这类化合物在光电器件开发中的潜力是重要的,考虑到它们的透明性和带隙特性(Periyasamy, Jebas, & Thailampillai, 2007)。

超分子化学:在“晶体生长与设计”中,Tan等人(2006年)讨论了使用不对称苯甲酸衍生物,包括对硝基苯甲酸,形成手性共晶体。这项研究与理解4-(5-硝基吡啶-2-基)苯甲酸在超分子化学和手性结构形成中的作用(Tan, Jie, Pang, Song, Ma, & Meng, 2006)相关。

无机化学中的发光敏化:Viswanathan和Bettencourt-Dias(2006年)在“无机化学”中探讨了硫代苯基衍生的硝基苯甲酸配体作为Eu(III)和Tb(III)发光的可能敏化剂。这项研究与理解硝基苯甲酸衍生物如何在发光研究中使用以及潜在用途于发光材料开发(Viswanathan & Bettencourt-Dias, 2006)相关。

抗菌性能:El-Meguid(2014年)在“埃及药学杂志”中讨论了含苯并咪唑基团的化合物的合成和抗菌活性,这可以与研究4-(5-硝基吡啶-2-基)苯甲酸衍生物在探索其潜在抗菌性能(El-Meguid, 2014)相关联。

安全和危害

属性

IUPAC Name |

4-(5-nitropyridin-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)9-3-1-8(2-4-9)11-6-5-10(7-13-11)14(17)18/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMUGROHPQPRST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627884 |

Source

|

| Record name | 4-(5-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Nitropyridin-2-yl)benzoic acid | |

CAS RN |

223127-49-9 |

Source

|

| Record name | 4-(5-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322643.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322644.png)